

1-(4-Bromophenyl)piperazin-2-one molecular weight and formula

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Compound of Interest

Compound Name: 1-(4-Bromophenyl)piperazin-2-one

Cat. No.: B1505875

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An In-Depth Technical Guide to **1-(4-Bromophenyl)piperazin-2-one**

Abstract

1-(4-Bromophenyl)piperazin-2-one is a heterocyclic organic compound featuring a piperazinone core N-substituted with a 4-bromophenyl group. This structure combines two key chemical motifs of significant interest in medicinal chemistry and synthetic organic chemistry. The piperazinone scaffold is a prevalent feature in a variety of biologically active molecules, while the bromophenyl group serves as a versatile synthetic handle for elaboration into more complex structures via modern cross-coupling reactions. This guide provides a comprehensive overview of the core molecular properties, a plausible synthetic pathway, expected analytical characterization, potential applications in drug discovery, and essential safety protocols for **1-(4-Bromophenyl)piperazin-2-one**. While this specific molecule is not extensively documented in peer-reviewed literature, this document extrapolates its chemical logic based on well-established principles, providing a valuable resource for researchers and drug development professionals.

Core Molecular Profile

The fundamental identity of a chemical compound is defined by its structure, formula, and key identifiers. For **1-(4-Bromophenyl)piperazin-2-one**, these core attributes are summarized below. The data is primarily derived from computational databases, highlighting its status as a novel or less-studied chemical entity.^[1]

Identifier	Data	Source
IUPAC Name	1-(4-bromophenyl)piperazin-2-one	[1]
Molecular Formula	C ₁₀ H ₁₁ BrN ₂ O	[1]
Molecular Weight	255.12 g/mol	Calculated
Monoisotopic Mass	254.00548 Da	[1]
CAS Number	Not available for free base	-
InChI	InChI=1S/C10H11BrN2O/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2	[1]
InChIKey	WORBLAPBQYNWAU-UHFFFAOYSA-N	[1]
Canonical SMILES	<chem>C1CN(C(=O)CN1)C2=CC=C(C=C2)Br</chem>	[1]
Predicted XlogP	1.3	[1]

Synthesis and Mechanism

While a specific, peer-reviewed synthesis for **1-(4-bromophenyl)piperazin-2-one** is not readily found, a highly plausible and efficient route can be designed based on modern synthetic methodologies. The most logical approach involves the N-arylation of a piperazin-2-one precursor with a suitable bromophenyl source, leveraging a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination.

Rationale for Synthetic Strategy

The Buchwald-Hartwig amination is the method of choice for constructing carbon-nitrogen bonds, particularly for coupling amines with aryl halides. Its advantages include:

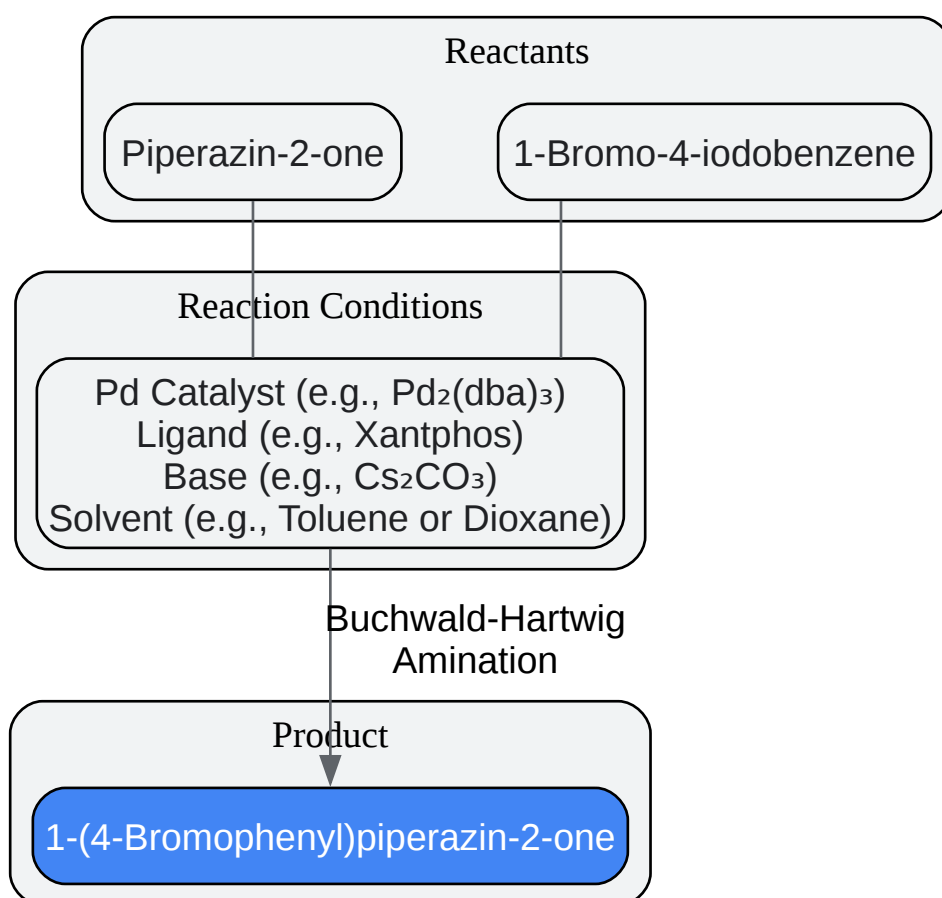
- **High Functional Group Tolerance:** The reaction proceeds under conditions that tolerate a wide variety of functional groups, which is crucial in multi-step syntheses.

- **Efficiency:** Modern palladium catalysts and ligands enable these couplings to occur with high yields and selectivity.
- **Convergent Synthesis:** It allows for the late-stage combination of two key fragments (the piperazinone core and the aryl halide), which is an efficient strategy for building molecular libraries.

The proposed synthesis joins piperazin-2-one with 1-bromo-4-iodobenzene. The iodine atom is significantly more reactive than the bromine atom in palladium-catalyzed cross-coupling, allowing for selective reaction at the C-I bond while preserving the C-Br bond for subsequent synthetic modifications.

Proposed Synthesis Workflow

The diagram below illustrates the proposed synthetic pathway.



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Sources

- 1. PubChemLite - 1-(4-bromophenyl)piperazin-2-one hydrochloride (C₁₀H₁₁BrN₂O) [pubchemlite.lcsb.uni.lu]
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